molecular formula C21H16FN3O2S2 B2723899 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 1260934-36-8

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No. B2723899
CAS RN: 1260934-36-8
M. Wt: 425.5
InChI Key: JPKJYYKOTCXOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H16FN3O2S2 and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical Insight and Molecular Docking

The novel antiviral active molecule 2- [(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro- phenyl)acetamide has been characterized for its equilibrium geometry, vibrational assignments, and intermolecular interactions. Its antiviral potency was investigated by docking against SARS-CoV-2 protein, revealing potential applications in combating COVID-19 through specific molecular interactions (S. Mary et al., 2020).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research into classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates has shown significant dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating potential applications in cancer therapy due to their potent inhibitory effects (A. Gangjee et al., 2008).

Antitumor Activity

The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been conducted, showing that many of the synthesized compounds exhibited potent anticancer activity comparable to that of doxorubicin on several human cancer cell lines. This highlights their potential as effective antitumor agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Radiosynthesis for PET Imaging

The radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, demonstrates the compound's application in medical imaging and diagnostics. This process involves a tosyloxy-for-fluorine nucleophilic aliphatic substitution, indicating its utility in the development of diagnostic tools for various diseases (F. Dollé et al., 2008).

Antimicrobial Activity

The study of antimicrobial activity of some synthesized pyrimidine-triazole derivatives against selected bacterial and fungal strains in different organic solvents indicates a potential application in developing new antimicrobial agents. This underscores the compound's versatility in contributing to combating microbial infections (J.J. Majithiya & B. Bheshdadia, 2022).

properties

IUPAC Name

2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S2/c1-13-5-4-6-14(11-13)23-18(26)12-29-21-24-16-9-10-28-19(16)20(27)25(21)17-8-3-2-7-15(17)22/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKJYYKOTCXOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.